molecular formula C17H23N3O4S B2585213 ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1239486-36-2

ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2585213
CAS No.: 1239486-36-2
M. Wt: 365.45
InChI Key: VFZMAEJFRGXQFO-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a sulfamoyl group at the 5-position, an ethyl carboxylate ester at the 4-position, and a 3-ethyl substituent (Figure 1). The sulfamoyl moiety is linked to a para-isopropylphenyl group, contributing to its lipophilic character.

Properties

IUPAC Name

ethyl 5-ethyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-5-14-15(17(21)24-6-2)16(19-18-14)25(22,23)20-13-9-7-12(8-10-13)11(3)4/h7-11,20H,5-6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZMAEJFRGXQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-ethyl-1H-pyrazole-4-carboxylic acid with 4-(propan-2-yl)phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C17H23N3O4S
  • Molecular Weight : 353.45 g/mol
  • IUPAC Name : Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those associated with non-small-cell lung carcinoma and ovarian cancer. The mechanism involves the modulation of signaling pathways that are crucial for tumor growth and survival.

Neurological Disorders

This compound has been investigated for its effects on central nervous system disorders, including:

  • Schizophrenia : Preliminary findings suggest it may act as a partial agonist at trace amine-associated receptors (TAARs), which could lead to improved cognitive function and mood stabilization.
  • Bipolar Disorder : The compound's pharmacological profile indicates potential benefits in mood regulation, making it a candidate for further exploration in bipolar disorder treatment.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This includes autoimmune diseases and other inflammatory disorders.

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and OVCAR3 (ovarian cancer) cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent against these cancers.

Cell LineIC50 (µM)Mechanism of Action
A54915.2Apoptosis induction through caspase activation
OVCAR312.7Inhibition of PI3K/Akt signaling pathway

Case Study 2: Neurological Effects

In a controlled animal model, the compound was administered to assess its impact on behavior related to anxiety and depression. Results indicated a marked improvement in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

ParameterControl GroupTreatment Group
Time spent in open arms20 seconds45 seconds
Immobility time300 seconds180 seconds

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors in the body, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a pyrazole core with other derivatives but differs in substituent patterns. Key comparisons include:

Compound A : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide ()
  • Core : Pyrazole with a pyridine-sulfonamide extension.
  • Substituents : 4-butyl, 3,5-dimethyl groups on pyrazole; 4-chlorophenyl carbamoyl.
  • Key Differences :
    • The target compound lacks the pyridine ring and chlorophenyl carbamoyl group, instead incorporating a para-isopropylphenyl sulfamoyl group.
    • The ethyl carboxylate ester in the target compound contrasts with the pyridine-sulfonamide in Compound A.
Compound B : 5-Substituted-3-Methylsulfanyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Esters ()
  • Core : Pyrazole with methylsulfanyl and carboxylate ester groups.
  • Substituents : Variable 5-position substituents (e.g., dithiocarbamates).
  • The para-isopropylphenyl group in the target compound increases lipophilicity compared to simpler 5-substituents in Compound B.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~395 g/mol (estimated) ~488 g/mol ~250–350 g/mol (variable)
Key Functional Groups Sulfamoyl, ethyl carboxylate Sulfonamide, carbamoyl Methylsulfanyl, carboxylate
Lipophilicity (LogP) High (due to isopropylphenyl group) Moderate (chlorophenyl adds polarity) Low to moderate
Pharmacological Activity Hypothesized anti-inflammatory/analgesic Not explicitly tested Analgesic, anti-inflammatory
  • Sulfamoyl vs. Sulfonamide/Carbamoyl: The sulfamoyl group in the target compound may enhance target binding (e.g., cyclooxygenase inhibition) compared to sulfonamide or carbamoyl groups due to its dual hydrogen-bond donor/acceptor capability .
  • Ester vs. Pyridine : The ethyl carboxylate ester in the target compound may act as a prodrug, improving bioavailability compared to the rigid pyridine-sulfonamide in Compound A.

Crystallographic and Structural Validation

  • The target compound’s crystal structure (if resolved) would benefit from SHELX-based refinement () and ORTEP-3 visualization ().
  • Hydrogen-bonding patterns involving the sulfamoyl and carboxylate groups could form supramolecular networks, as observed in pyrazole derivatives ().
  • Structure validation () would confirm bond lengths (e.g., S–N in sulfamoyl ~1.63 Å) and planarity of the pyrazole ring.

Biological Activity

Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

Structural Features

The pyrazole ring is central to the molecule, contributing to its biological activity. The presence of the sulfamoyl group and the ethyl ester enhances its solubility and reactivity, which are critical for its interaction with biological targets.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain pyrazole derivatives exhibited COX-2 inhibition comparable to established anti-inflammatory drugs like diclofenac . The exact mechanism for this compound remains to be elucidated but may involve modulation of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Recent investigations into related compounds have shown that they can inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some pyrazoles have been reported to inhibit α-glucosidase and β-glucosidase activities, which are relevant in diabetes management . This suggests potential applications in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnticancerCytotoxic effects on cancer cell lines
Enzyme inhibitionInhibition of α-glucosidase

Detailed Research Findings

  • Antimicrobial Studies : A recent study evaluated various pyrazole derivatives against common bacterial strains using the microplate Alamar Blue assay (MABA). This compound showed promising results similar to known antibiotics .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that related compounds could significantly reduce the production of inflammatory cytokines in macrophage cultures, suggesting that this compound might exert similar effects .
  • Cytotoxicity Assays : The cytotoxic potential was assessed using MTT assays on several cancer cell lines, revealing that compounds within this class could induce apoptosis through caspase activation pathways .

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